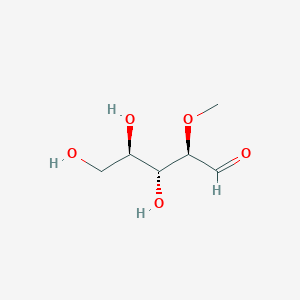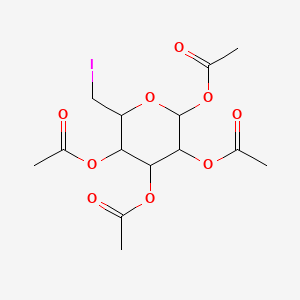
Zn (II) meso-Tetra(4-ethynylphenyl)porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zn (II) meso-Tetra(4-ethynylphenyl)porphine: is a metalloporphyrin compound with the chemical formula C52H28N4Zn and a molecular weight of 774.2 g/mol . This compound is known for its unique structural properties, which include a zinc ion coordinated to a porphyrin ring substituted with ethynylphenyl groups at the meso positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zn (II) meso-Tetra(4-ethynylphenyl)porphine typically involves the reaction of a porphyrin precursor with a zinc salt under controlled conditions. One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to anchor the ethynyl groups to the porphyrin ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Zn (II) meso-Tetra(4-ethynylphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the zinc ion.
Reduction: Reduction reactions can alter the electronic properties of the porphyrin ring.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl groups under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc porphyrin oxides, while substitution reactions can produce various functionalized porphyrins .
Scientific Research Applications
Zn (II) meso-Tetra(4-ethynylphenyl)porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for metal-organic frameworks (MOFs).
Biology: Employed in studies of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy (PDT) due to its photosensitizing properties.
Industry: Utilized in the development of advanced materials, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Zn (II) meso-Tetra(4-ethynylphenyl)porphine involves its ability to interact with various molecular targets through coordination chemistry. The zinc ion can coordinate with different ligands, altering the electronic properties of the porphyrin ring and enabling it to participate in various catalytic and photochemical processes . The ethynyl groups enhance the compound’s ability to form stable complexes with other molecules, facilitating its use in diverse applications .
Comparison with Similar Compounds
Zn (II) meso-Tetra(4-carboxyphenyl)porphine: Known for its enhanced photosensitizing properties and use in MOFs.
Zn (II) meso-Tetra(N-methyl-4-pyridyl)porphine: Explored for its potential in catalysis and sensing.
Uniqueness: Zn (II) meso-Tetra(4-ethynylphenyl)porphine is unique due to its ethynyl substituents, which provide additional reactivity and versatility in forming complexes and participating in various chemical reactions . This makes it particularly valuable in the development of advanced materials and in photodynamic therapy .
Properties
Molecular Formula |
C52H28N4Zn |
|---|---|
Molecular Weight |
774.2 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin-22,23-diide |
InChI |
InChI=1S/C52H28N4.Zn/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39;/h1-4,9-32H;/q-2;+2 |
InChI Key |
ISPRAZFRFDRHKK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#C)C8=CC=C(C=C8)C#C)C9=CC=C(C=C9)C#C)[N-]3.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)

![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)



